molecular formula C18H21NO3 B6623290 N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide

N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide

Cat. No.: B6623290
M. Wt: 299.4 g/mol
InChI Key: UKSYJZOYVOSURB-UHFFFAOYSA-N
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Description

N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexene ring substituted with a carboxamide group and a methoxy-3-prop-2-ynoxyphenyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-11-22-17-12-14(9-10-16(17)21-2)13-19-18(20)15-7-5-4-6-8-15/h1,7,9-10,12H,4-6,8,11,13H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSYJZOYVOSURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CCCCC2)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functional group modifications. Key steps include:

  • Formation of the phenyl ring: This can be achieved through various methods, such as the Friedel-Crafts acylation reaction.

  • Introduction of the methoxy and prop-2-ynoxy groups: These groups are introduced through nucleophilic substitution reactions.

  • Cyclohexene ring formation: The cyclohexene ring is formed through a cyclization reaction, often using a suitable catalyst.

  • Carboxamide group attachment: The carboxamide group is introduced through an amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert functional groups within the molecule.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl ring and other parts of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives, such as ketones or aldehydes.

  • Reduction: Production of reduced forms, such as alcohols or amines.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications requiring specific functionalities.

Mechanism of Action

The mechanism by which N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, it may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • N-[(3-methoxy-4-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide

  • N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexanecarboxamide

  • N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxylic acid

Uniqueness: N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide stands out due to its specific structural features, such as the presence of the cyclohexene ring and the methoxy-3-prop-2-ynoxyphenyl group. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique structure and properties make it a valuable compound in various scientific and industrial fields.

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